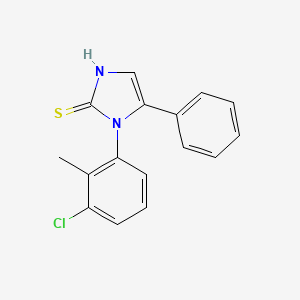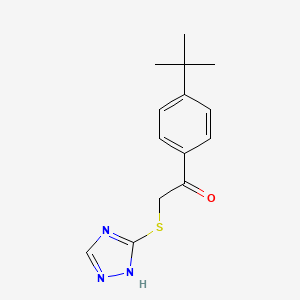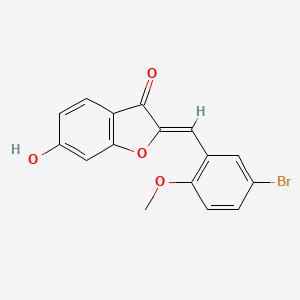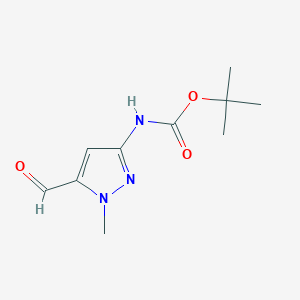
1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol (also known as CMPT) is an organosulfur compound that has been widely studied for its synthetic and medicinal applications. CMPT is an aromatic thiol (or mercaptan) that has a unique molecular structure containing a phenyl ring and a chlorine atom in the ortho position. Its aromaticity and reactivity make it an ideal candidate for use in organic synthesis and medicinal chemistry.
科学的研究の応用
Corrosion Inhibition
1-(3-chloro-2-methylphenyl)-5-phenyl-1H-imidazole-2-thiol and related compounds have been researched for their corrosion inhibition properties. For instance, derivatives like 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol have shown effectiveness in preventing corrosion in mild steel within sulphuric acid environments. Studies utilized methods like gravimetric, electrochemical, SEM, and computational analysis to assess this application (Ammal, Prajila, & Joseph, 2018).
Electrolyte for Fuel Cells
Imidazole derivatives, including 1-methyl imidazole, have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid, a system demonstrated to be a high-temperature proton-conducting polymer electrolyte. This application is significant in the context of fuel cell technology (Schechter & Savinell, 2002).
Synthesis of Novel Compounds
Research into 3-phenyl-3-aminoquinoline-2,4-diones reaction with alkyl or aryl isothiocyanates, including imidazole derivatives, has led to the creation of novel compounds like 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These studies are crucial for advancing synthetic chemistry and understanding compound rearrangements (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Photophysical and Electrochemical Properties
Imidazole-based ligands have been utilized in the development of heteroleptic bis-cyclometalated iridium complexes. Research into these complexes reveals insights into their photophysical and electrochemical properties, crucial for applications in fields like photonics and electronics (Baranoff et al., 2011).
Visible-light-induced Sulfenylation
Studies have shown that imidazole derivatives can undergo metal-free visible-light-promoted regioselective sulfenylation. This methodology provides a direct pathway to synthesize structurally diverse compounds of biological interest, highlighting an eco-friendly and efficient approach in organic synthesis (Rahaman, Das, & Barman, 2018).
Nonpeptide Angiotensin II Receptor Antagonists
Research into N-(biphenylylmethyl)imidazoles, including derivatives of imidazole, has led to the development of potent, orally active antihypertensive agents. These compounds showcase a significant advancement in the treatment of hypertension (Carini et al., 1991).
特性
IUPAC Name |
3-(3-chloro-2-methylphenyl)-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-13(17)8-5-9-14(11)19-15(10-18-16(19)20)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAPJUHXGVGSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=CNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1-Hydroxyethyl)phenyl]-2-methyloxetane](/img/structure/B2933677.png)
![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)




![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)


![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)
![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)